molecular formula C11H16N2O B12556353 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine CAS No. 189274-81-5

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine

Cat. No.: B12556353
CAS No.: 189274-81-5
M. Wt: 192.26 g/mol
InChI Key: RDAUAZPEVRTMCL-UHFFFAOYSA-N
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Description

4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine (CAS 189274-78-0) is a high-purity chemical building block featuring a pyridine core and an unsaturated amine chain. The compound has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . Its structure incorporates a 5-ethoxypyridine ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . Pyridine derivatives are recognized for their utility in drug discovery and are found in compounds targeting a wide range of conditions, including central nervous system disorders, infectious diseases, and cancer . The specific stereochemistry of the butenyl bridge is defined as (E)-, which can influence the molecule's conformation and binding interactions . This reagent is intended for use in organic synthesis, pharmaceutical research, and as a precursor for developing novel chemical entities. Researchers can leverage this compound to explore structure-activity relationships or to create more complex molecules for biological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189274-81-5

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(5-ethoxypyridin-3-yl)but-3-en-1-amine

InChI

InChI=1S/C11H16N2O/c1-2-14-11-7-10(8-13-9-11)5-3-4-6-12/h3,5,7-9H,2,4,6,12H2,1H3

InChI Key

RDAUAZPEVRTMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CC(=C1)C=CCCN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine

A retrosynthetic analysis of the target molecule identifies two logical disconnection points. The most apparent disconnection is at the C-C double bond, suggesting a palladium-catalyzed cross-coupling reaction like the Heck or Suzuki reaction. This approach simplifies the molecule into two key synthons: a functionalized 5-ethoxypyridine and a four-carbon chain containing the amine.

Disconnection 1 (C=C bond via Cross-Coupling): This strategy points to precursors such as a 3-halopyridine (e.g., 3-bromo-5-ethoxypyridine) and but-3-en-1-amine (for a Heck-type reaction) or a pyridine-3-boronic acid derivative and a halo-butenylamine (for a Suzuki-type reaction).

Disconnection 2 (C-N bond): While less direct for the final assembly, methods involving C-N bond formation are crucial for the synthesis of the amine-containing precursors.

This analysis highlights the importance of preparing suitably functionalized pyridine (B92270) and aliphatic precursors to enable an efficient final coupling step.

Precursor Synthesis

The success of the total synthesis relies heavily on the efficient preparation of the core building blocks.

The 5-ethoxypyridine moiety can be synthesized through several routes, often starting from commercially available pyridine derivatives. One common strategy involves the etherification of a corresponding hydroxypyridine. Another powerful method is the palladium-catalyzed coupling of a halopyridine with an alcohol.

Research has shown that the synthesis of related structures, such as 2-amino-5-ethoxypyridine, can be challenging. For instance, the reaction of sodium ethoxide with 2-amino-5-bromopyridine (B118841) in the presence of a copper catalyst can lead to side reactions where the bromine is replaced by hydrogen rather than the desired ethoxy group. researchgate.net A more successful, though multi-step, route involves starting from 3-ethoxypyridine (B173621) to achieve the desired substitution pattern. researchgate.net For constructing more complex pyridine systems, the Suzuki-Miyaura cross-coupling reaction is a highly effective tool for forming C-C bonds between a halopyridine and various arylboronic acids. mdpi.comresearchgate.net This method is noted for its tolerance of a wide range of functional groups and generally good yields. mdpi.com

Below is a table summarizing potential synthetic routes to 5-ethoxypyridine precursors.

Starting MaterialReagent(s)Reaction TypeNotes
3-Bromo-5-hydroxypyridineEthyl iodide, Base (e.g., NaH)Williamson Ether SynthesisA classic and straightforward method for ether formation.
3,5-DihalopyridineSodium Ethoxide, Pd catalyst, LigandBuchwald-Hartwig C-O CouplingA modern method for forming aryl ethers, offering good control. wikipedia.org
3-AminopyridineNaNO₂, H₂SO₄, EtOHDiazotization followed by substitutionConverts the amino group into a good leaving group (N₂) which is then displaced by ethanol.

The but-3-en-1-amine fragment contains a terminal amine, which typically requires protection during the subsequent C-C bond-forming reactions to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Amines are an important class of organic compounds that can be derived by replacing hydrogen atoms of an ammonia (B1221849) molecule with alkyl or aryl groups. ncert.nic.in

Several established methods can be employed for synthesizing this precursor:

Gabriel Synthesis: This method provides a reliable route to primary amines. It involves the alkylation of potassium phthalimide (B116566) with a suitable substrate, such as 4-bromobut-1-ene, followed by hydrazinolysis to release the free amine. youtube.com This prevents the over-alkylation that can occur when using ammonia. ncert.nic.in

Reductive Amination: This powerful technique involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to a more substituted amine. youtube.comyoutube.com To synthesize but-3-en-1-amine, one could start with but-3-enal and react it with ammonia, followed by reduction with a selective reducing agent like sodium cyanoborohydride. youtube.com

Reduction of Nitriles or Azides: The reduction of but-3-enenitrile or 4-azidobut-1-ene (B2446152) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the primary amine. youtube.com

MethodStarting MaterialKey ReagentsProduct
Gabriel Synthesis4-Bromobut-1-enePotassium phthalimide, HydrazineBut-3-en-1-amine
Reductive AminationBut-3-enalAmmonia, Sodium cyanoborohydrideBut-3-en-1-amine
Nitrile ReductionBut-3-enenitrileLiAlH₄ or H₂, CatalystBut-3-en-1-amine

Direct Synthesis Strategies for this compound

With the precursors in hand, the final step involves coupling the pyridine and butenylamine fragments. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling is a versatile reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. mdpi.comacs.org This reaction is widely used due to its mild conditions and high functional group tolerance. mdpi.com For the synthesis of the target molecule, this would typically involve the reaction of a 5-ethoxypyridin-3-yl boronic acid (or ester) with a protected 4-halobut-1-ene. The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base. mdpi.com

Heck Reaction: The Heck reaction is another palladium-catalyzed method that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.org In this context, 3-bromo-5-ethoxypyridine (B63768) could be coupled with a protected but-3-en-1-amine in the presence of a palladium catalyst and a base. A key advantage of the Heck reaction is its excellent trans selectivity. organic-chemistry.org

ReactionPyridine PrecursorButenyl PrecursorCatalyst/Ligand System (Examples)Base (Examples)
Suzuki Coupling 5-Ethoxypyridin-3-yl boronic acidN-Boc-4-bromobut-1-enePd(PPh₃)₄, Pd(OAc)₂, Pd(PtBu₃)₂ mdpi.comnorthwestern.eduK₃PO₄, CsF, Na₂CO₃ mdpi.comnorthwestern.edu
Heck Reaction 3-Bromo-5-ethoxypyridineN-Boc-but-3-en-1-aminePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org It typically couples an amine with an aryl halide or triflate. wikipedia.orglibretexts.org While not directly applicable for the key C-C bond formation in the target molecule's backbone, this reaction is highly relevant for synthesizing functionalized precursors.

For example, if a synthetic route required the preparation of 3-amino-5-ethoxypyridine (B1589952) as an intermediate, the Buchwald-Hartwig amination of 3-bromo-5-ethoxypyridine with an ammonia equivalent would be a state-of-the-art method. The reaction has proven effective for the amination of various bromopyridines. nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the catalyst. libretexts.org

FeatureDescription
Reaction Type Palladium-catalyzed C-N bond formation
Reactants Aryl/Heteroaryl Halide (or Triflate) + Primary/Secondary Amine
Catalyst Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) researchgate.netnih.gov
Ligand Electron-rich phosphines (e.g., Xantphos, BINAP, dppf) wikipedia.orgnih.gov
Base Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) researchgate.net

Stereoselective Synthesis Methodologies

The creation of chiral centers with high enantiomeric excess is a critical aspect of modern pharmaceutical synthesis. For a molecule like this compound, stereoselectivity can be introduced through the asymmetric reduction of an enamine or a related unsaturated precursor.

Organocatalysis has emerged as a powerful tool for such transformations, offering a metal-free alternative to traditional methods. Chiral primary amine-based organocatalysts, in particular, have shown great promise in a variety of asymmetric syntheses. rsc.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions, which then undergo stereocontrolled reactions. rsc.org For instance, the domino reaction of enamines with electrophiles and a reducing agent like trichlorosilane, facilitated by a chiral Lewis base catalyst, can lead to the formation of amines with high diastereoselectivity and enantioselectivity. acs.org In a hypothetical stereoselective synthesis of the target compound, a precursor enamine could be subjected to reduction using a chiral phosphoric acid or a primary amine catalyst to furnish the desired enantiomerically enriched amine. rsc.orgrsc.org The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.

Another viable approach is the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines, which can then be further transformed. nih.gov This method involves the hydroboration of a protected ynamide followed by a boron-to-zinc transmetalation and subsequent enantioselective addition to an aldehyde, catalyzed by a chiral amino alcohol. nih.gov The resulting β-hydroxy enamine can undergo diastereoselective hydrogenation to yield a 1,3-amino alcohol, a structural motif related to the target compound. nih.gov

The table below illustrates plausible catalyst systems for the stereoselective reduction of an enamine precursor.

Catalyst SystemDescriptionPotential Outcome
Chiral Phosphoric AcidA Brønsted acid catalyst that can activate an imine intermediate for enantioselective reduction.High enantiomeric excess (ee) of the final amine.
Chiral Primary Amine CatalystForms a transient chiral enamine, guiding the stereochemical outcome of the reduction. rsc.orgComplementary or superior results to secondary amine catalysts. rsc.org
Chiral Lewis Base with TrichlorosilaneFacilitates a domino reaction involving an enamine, leading to highly stereoselective amine synthesis. acs.orgHigh diastereoselectivity and enantioselectivity. acs.org

Optimization of Reaction Conditions and Yields

The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful method for forming substituted alkenes. wikipedia.orgjk-sci.comorganic-chemistry.org The key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent. For instance, catalysts like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are commonly used. wikipedia.org The selection of the phosphine ligand is also critical, with factors like the bite angle influencing the reaction's efficiency. nih.gov

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is another highly effective method. nih.gov The optimization of Suzuki couplings for pyridine substrates often involves careful selection of the palladium catalyst, base, and solvent system. nih.govchemistryviews.org For example, the use of highly water-soluble phosphine ligands can enable efficient coupling in aqueous solvent mixtures, which also aligns with green chemistry principles. nih.gov Machine learning algorithms have also been employed to systematically optimize reaction conditions for Suzuki-Miyaura couplings, leading to improved average yields across a range of substrates. chemistryviews.org

The following table summarizes key parameters for the optimization of a hypothetical Heck or Suzuki coupling for the synthesis of a precursor to the target compound.

ParameterHeck ReactionSuzuki-Miyaura ReactionRationale for Optimization
Catalyst Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄] wikipedia.orgPd(dppf)Cl₂, Pd(PPh₃)₄, [Na₂PdCl₄] nih.govnih.govThe choice of palladium source and its oxidation state can significantly impact catalytic activity.
Ligand PPh₃, PHOX, BINAP wikipedia.orgdppf, Dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt nih.govnih.govLigands stabilize the palladium center and influence the rate of oxidative addition and reductive elimination.
Base Et₃N, K₂CO₃, NaOAc wikipedia.orgK₃PO₄, Na₂CO₃, Cs₂CO₃The base is crucial for the regeneration of the active catalyst and can influence the reaction rate and side product formation.
Solvent DMF, MeCN, Toluene1,4-Dioxane/Water, n-Butanol/Water nih.govThe solvent affects the solubility of reactants and catalyst, and can influence the reaction pathway.
Temperature 80-120 °C65-100 °C nih.govTemperature affects reaction kinetics; optimization is needed to maximize yield and minimize decomposition.

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel and greener synthetic routes is a major focus in modern organic chemistry. For the synthesis of this compound, this could involve the use of one-pot multicomponent reactions or the application of greener catalytic systems.

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. nih.gov A hypothetical MCR for the target molecule could involve the in-situ formation of the butenylamine side chain and its subsequent coupling to the pyridine ring.

From a green chemistry perspective, the use of water as a solvent, microwave-assisted synthesis, and the development of recyclable catalysts are highly desirable. nih.govelsevier.es Palladium-catalyzed reactions in aqueous media, facilitated by water-soluble ligands, can reduce the reliance on volatile organic solvents. organic-chemistry.orgnih.gov Pyridine and its derivatives can also play a role in green catalysis, for example, by forming stable and recyclable metal-pyridine complex catalysts. biosynce.com The use of animal-bone-meal-supported palladium as a heterogeneous catalyst in Suzuki couplings in water under sunlight represents an innovative and green approach. researchgate.net

Furthermore, the development of phosphine-free catalyst systems for Heck reactions can improve the air and moisture stability of the catalytic process. organic-chemistry.org The use of visible-light-initiated palladium-catalyzed cross-couplings offers a novel way to control the reaction with high temporal precision, potentially reducing energy consumption and side reactions. nih.gov

The following table outlines some green chemistry approaches applicable to the synthesis of the target compound.

Green Chemistry ApproachDescriptionPotential Benefits
Aqueous Media Using water as a solvent, often in combination with a co-solvent and a water-soluble catalyst. organic-chemistry.orgnih.govReduced use of volatile organic compounds (VOCs), improved safety, and often enhanced reactivity.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction rates. nih.govShorter reaction times, increased yields, and often cleaner reactions with fewer byproducts.
Heterogeneous Catalysis Employing a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. researchgate.netEase of catalyst separation and recycling, leading to reduced metal contamination in the product.
Phosphine-Free Catalysts Using ligands other than phosphines to stabilize the palladium catalyst. organic-chemistry.orgIncreased air and moisture stability of the catalyst, simplifying handling procedures.
Photocatalysis Using light to initiate and control the catalytic reaction. nih.govHigh temporal and spatial control over the reaction, potential for milder reaction conditions.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No published data available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No published data available.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No published data available.

Tandem Mass Spectrometry (MS/MS)

No published data available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs IR radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.

For 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups: the primary amine (-NH2), the carbon-carbon double bond (C=C) of the butenyl chain, the aromatic pyridine (B92270) ring, and the ether linkage (-O-).

Expected IR Absorption Bands for this compound:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300-3500 (two bands)
Primary AmineN-H Bend (Scissoring)1590-1650
Alkene=C-H Stretch3010-3100
AlkeneC=C Stretch1620-1680
Aromatic RingC=C and C=N Stretch1400-1600
Aromatic RingC-H Stretch~3030
EtherC-O-C Asymmetric Stretch1200-1275
EtherC-O-C Symmetric Stretch1020-1075
Alkyl ChainC-H Stretch2850-2960

This data is predictive and based on established correlation tables for IR spectroscopy. Actual experimental values would be required for definitive structural confirmation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical method for separating, identifying, and purifying the components of a mixture. For a newly synthesized compound like this compound, chromatographic techniques are crucial for assessing its purity and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally unstable compounds. A typical HPLC system uses a high-pressure pump to pass a solvent (the mobile phase) and the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

Hypothetical HPLC Parameters for Purity Assessment:

ParameterDescription
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Elution Gradient elution, e.g., starting with 95% A and increasing to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV-Vis Diode Array Detector (DAD) set at wavelengths corresponding to the chromophores (e.g., ~260 nm for the pyridine ring)
Injection Volume 5-10 µL

The use of an acidic modifier like TFA or formic acid in the mobile phase helps to protonate the basic nitrogen atoms, leading to sharper peaks and better chromatographic resolution. The purity would be determined by the area percentage of the main peak in the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. The primary amine in this compound can make it less suitable for direct GC analysis due to potential peak tailing and interaction with the column.

To overcome this, the compound can be derivatized to a more volatile and less polar form. A common derivatization strategy for primary amines is acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Hypothetical GC-MS Parameters for Analysis of a Derivatized Amine:

ParameterDescription
GC Column Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-500 m/z

The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that could be used to confirm the structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this technique to be applicable, this compound must first be obtained as a high-quality single crystal. This is often a challenging step, requiring careful experimentation with various solvents and crystallization conditions. If suitable crystals are grown, they are then bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the crystal structure.

As no published crystal structure for this compound is available, a data table of its crystallographic parameters cannot be provided. However, a hypothetical table would include the following information:

Example of Crystallographic Data Table Headings:

ParameterDescription
Empirical FormulaC₁₁H₁₆N₂O
Formula Weight192.26
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Density (calculated) (g/cm³)Calculated density of the crystal
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Obtaining such data would unequivocally confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

No published DFT studies specifically analyzing the electronic structure or reactivity of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine were found. Such studies would typically provide insights into the molecule's electron density distribution, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack.

There is no available research on the conformational analysis or the identification of energy minima for this compound. This type of analysis is fundamental for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities.

No applications of Frontier Molecular Orbital (FMO) theory to this compound have been reported. FMO theory is used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular Modeling and Dynamics Simulations

There are no publicly available molecular docking studies that predict the interaction of this compound with any specific protein targets.

In the absence of molecular docking or other simulation studies, there are no predicted binding affinities for this compound to any biological macromolecules.

Solvent Effects and Solvation Models

The influence of a solvent on the behavior of a solute is a critical aspect of its chemical and physical properties. For a molecule like this compound, which possesses both polar (amine and ethoxypyridine groups) and non-polar (butenyl chain) regions, solvent effects would be particularly pronounced. Computational models are essential for understanding these interactions at a molecular level.

These models are broadly categorized into explicit and implicit solvation models. Explicit models would involve simulating the target molecule surrounded by a large number of individual solvent molecules (e.g., water, ethanol, chloroform). This approach, while computationally intensive, can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for this purpose. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted shifts, when compared to experimental data, can confirm the proposed structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can also be calculated using computational methods. By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies and intensities can be determined. jocpr.com For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretching of the amine group, the C=C stretching of the butenyl chain, and the various vibrations of the ethoxypyridine ring.

A hypothetical table of predicted IR frequencies for the key functional groups of the target compound is presented below, based on typical ranges for such groups.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300-3500
Alkene (C=C)Stretching1640-1680
Pyridine (B92270) RingC=C, C=N Stretching1450-1600
Ether (C-O-C)Asymmetric Stretching1200-1275

QSAR (Quantitative Structure-Activity Relationship) Modeling of In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Should this compound be part of a series of compounds tested for a specific in vitro activity (e.g., enzyme inhibition, receptor binding), a QSAR model could be developed.

The process involves several key steps:

Data Set Compilation: A dataset of structurally related molecules with their corresponding measured in vitro activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a hypothetical QSAR study including this compound, the model could reveal which structural features are crucial for its activity. For instance, it might indicate that the ethoxy group at the 5-position of the pyridine ring is essential for high potency, or that the length and saturation of the side chain significantly influence the compound's efficacy. Such insights are invaluable for guiding the design of new, more active analogs. nih.gov

Biological Activity and Molecular Mechanisms in Vitro Research

Investigation of Enzyme Inhibition and Activation Profiles

There is no available information regarding the interaction of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine with any enzyme systems.

Kinetic Analysis of Enzyme Modulation

No studies detailing the kinetic analysis of enzyme modulation by this compound have been found.

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., 5-HT1AR, neuronal nicotinic acetylcholine (B1216132) receptor in vitro)

There are no published receptor binding assays or ligand-receptor interaction studies for this compound. Its affinity and activity at key receptors like the 5-HT1A receptor or neuronal nicotinic acetylcholine receptors have not been documented.

Cellular Assay Systems for Mechanistic Elucidation (excluding animal/human trials)

No data from cellular assay systems, which are crucial for understanding a compound's mechanism of action at a cellular level, are available for this compound.

Cell-Free Biological Assays

No information is available from cell-free assays, which would typically be used to assess direct interactions with molecular targets without cellular interference.

Cell-Based Assays (e.g., antimicrobial activity against bacterial strains, anticancer activity against cell lines)

There are no documented studies investigating the antimicrobial effects of this compound against any bacterial strains. Similarly, its potential anticancer activity has not been evaluated against any cancer cell lines in published research.

Modulation of Biological Pathways at the Molecular Level

In vitro research on compounds structurally related to this compound suggests several potential pathways through which it may exert biological effects. The primary scaffold, a pyridin-3-yl-butenyl-amine, is notably analogous to known neurologically active compounds.

One of the most relevant pathways involves the neuronal nicotinic acetylcholine receptors (nAChRs) . An analog of the target compound, trans-metanicotine, which shares the pyridin-3-yl-butenyl-amine core, is a known subtype-selective ligand for α4β2 nAChRs. nih.gov These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChRs can influence a variety of downstream cellular processes, including neurotransmitter release and neuronal excitability. Synthetic routes have been developed specifically to create derivatives of trans-metanicotine by modifying the amine side chain, indicating the importance of this scaffold in targeting nAChRs. nih.gov

Furthermore, various pyridine (B92270) derivatives have been shown to modulate pathways related to cell proliferation and immune response. nih.govnih.gov In vitro studies on other pyridine-containing molecules have demonstrated effects on cancer-endothelial interactions and the metabolism of extracellular adenine (B156593) nucleotides. nih.gov For instance, certain pyridine nucleosides can alter the invasive potential of cancer cells and affect the permeability of endothelial cell layers, a critical step in metastasis. nih.gov Other research has pointed to the ability of some medicinal plant extracts containing heterocyclic compounds to modulate the oxidative burst in immune cells, suggesting a mechanism that involves either direct inhibition of enzymes like NADPH oxidase or the scavenging of reactive oxygen species (ROS). nih.gov

Structure-Activity Relationships (SAR) Related to In Vitro Biological Interactions

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and its appended side chains. Structure-activity relationship (SAR) studies on various classes of pyridine analogs provide insights into the chemical features that govern their in vitro interactions.

For antiproliferative activity , the substitution pattern on the pyridine ring is critical. A review of pyridine derivatives found that the presence and specific placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amine (-NH2) groups tend to enhance antiproliferative effects against various cancer cell lines. nih.govnih.gov The ethoxy group (-OCH2CH3) present in this compound is electronically similar to the methoxy group, which has been shown to increase activity in some contexts. nih.gov Conversely, the introduction of bulky groups or halogen atoms into the pyridine structure has been associated with lower antiproliferative activity. nih.govnih.gov

In the context of receptor binding , SAR studies on trans-metanicotine analogs—which share the pyridin-3-yl-butenyl-amine core—have focused on modifications at the α-position to the amino group. nih.gov The introduction of various aryl groups at this position was explored to understand how these changes affect binding to nAChR subtypes. nih.gov This indicates that the but-3-en-1-amine side chain is a key site for modification to fine-tune receptor affinity and selectivity.

The table below summarizes general SAR findings from in vitro studies of various pyridine-based compounds, which may provide a predictive framework for this compound.

Structural Moiety/ModificationObserved In Vitro Biological EffectExample Compound Class / FindingReference
Presence of -OCH3, -OH, -NH2 groups on pyridine ringEnhanced antiproliferative activityGeneral pyridine derivatives nih.govnih.gov
Presence of halogen atoms or bulky groups on pyridine ringDecreased antiproliferative activityGeneral pyridine derivatives nih.govnih.gov
Modification of the butenyl-amine side chain (e.g., adding aryl groups)Alters binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs)trans-Metanicotine analogues nih.gov
Core pyrrolo[4,3,2-de]quinoline skeletonShowed no major anticancer activity without specific substitutionsMakaluvamine analogs nih.gov
Replacement of a methoxy group with a smaller hydrogen atomIncreased inhibitory activity against Brd4 bromodomainAristoyagonine derivatives mdpi.com

These findings collectively underscore that the ethoxy group at the 5-position of the pyridine ring and the primary amine on the butenyl side chain are critical determinants of the potential biological activity of this compound. The specific spatial arrangement and electronic properties of these features likely govern its interaction with molecular targets.

Derivatization and Analog Development

Design Principles for Structural Modification of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine

The structural modification of this compound is guided by principles aimed at optimizing its interaction with target receptors, likely the nAChRs, based on its core structure. Key areas for modification include the pyridine (B92270) ring, the butene chain, and the primary amine.

Pyridine Ring: The pyridine moiety is a crucial pharmacophore, with the nitrogen atom acting as a hydrogen bond acceptor. Modifications to the substituents on this ring can significantly influence binding affinity and selectivity for different nAChR subtypes. The ethoxy group at the 5-position is a key feature, and its replacement with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyridine ring, thereby affecting receptor interactions. acs.orgnih.govmiami.edu

Butene Chain: The length, rigidity, and substitution of the butenyl-amine side chain are critical for proper orientation within the receptor's binding pocket. Altering the chain length, introducing substituents, or modifying the degree of unsaturation can impact the distance and geometry between the pyridine ring and the basic amine, which is essential for agonist activity.

Amine Group: The primary amine is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor binding site. Derivatization of this amine through N-alkylation or N-acylation can alter its basicity and steric bulk, potentially converting an agonist into an antagonist or modulating its potency and selectivity. juniperpublishers.comresearchgate.net

Synthesis of Analogues with Modified Pyridine Ring Substitutions

The synthesis of analogues with varied substituents on the pyridine ring is a common strategy to explore the structure-activity relationship (SAR). This typically involves the use of appropriately substituted pyridine precursors. For instance, replacing the ethoxy group with other alkoxy, halo, or amino groups can provide valuable insights into the electronic and steric requirements for optimal activity. acs.orgnih.govmiami.edu

The synthesis of such analogues often employs cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce different substituents onto a functionalized pyridine core. For example, a bromo- or iodo-substituted pyridine can be coupled with various boronic acids or organozinc reagents to generate a library of analogues. The choice of substituents is often guided by the desire to probe the effects of electron-donating and electron-withdrawing groups on receptor affinity and selectivity. acs.orgnih.govmiami.edu

Table 1: Representative Pyridine Ring Modifications and Their Rationale

ModificationRationale
Varying Alkoxy Groups (e.g., methoxy (B1213986), propoxy)To probe the effect of steric bulk and lipophilicity of the substituent at the 5-position.
Halogenation (e.g., F, Cl, Br)To investigate the impact of electron-withdrawing groups and potential halogen bonding interactions. acs.orgnih.gov
Amino or Substituted Amino GroupsTo introduce hydrogen bond donors/acceptors and modulate polarity. nih.gov
Cyano GroupTo introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor. sigmaaldrich.com

Synthesis of Analogues with Modified Butene Chain Lengths or Substitutions

Modifying the butene chain allows for the exploration of the optimal spatial relationship between the pyridine pharmacophore and the basic amine. This can involve synthesizing homologues with shorter (propenyl) or longer (pentenyl) chains, as well as analogues with substituents on the chain.

The synthesis of these analogues can be achieved through various established synthetic routes. For instance, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be employed to construct the unsaturated side chain with varying lengths. The introduction of substituents on the butene chain can be accomplished by using appropriately substituted building blocks in the coupling reactions. Saturation of the double bond to the corresponding butane (B89635) derivatives can also be performed to assess the importance of the double bond's rigidity.

Synthesis of Amine Derivatives (e.g., N-alkylation, acylation)

Derivatization of the primary amine of this compound can significantly impact its biological activity. N-alkylation and N-acylation are common modifications to explore the steric and electronic requirements of the amine binding pocket.

N-alkylation: The introduction of one or two alkyl groups on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. researchgate.net These modifications can influence the basicity of the amine and introduce steric bulk, which may alter the binding mode or convert an agonist to an antagonist.

N-acylation: The reaction of the primary amine with acyl chlorides or anhydrides yields the corresponding amides. This modification neutralizes the basic character of the amine and introduces a hydrogen bond donor/acceptor group, which can lead to a different set of interactions with the receptor.

Table 2: Representative Amine Modifications and Their Potential Impact

ModificationSynthetic MethodPotential Impact on Activity
N-MethylationReductive amination with formaldehydeMay maintain or slightly alter agonist potency.
N,N-DimethylationReductive amination with formaldehydeCan decrease potency or lead to antagonist activity.
N-BenzylationReductive amination with benzaldehydeIntroduces a bulky hydrophobic group, potentially leading to antagonist activity. scienceopen.com
N-AcetylationReaction with acetyl chloride or acetic anhydrideNeutralizes basicity, likely abolishing agonist activity but may confer other biological properties.

Stereochemical Analogues and Their Synthesis

Since the butene chain is attached to a carbon atom that can be a stereocenter (if the double bond is reduced or substituted), the synthesis of stereochemically pure analogues is crucial for understanding the three-dimensional requirements of the receptor binding site. The (R)- and (S)-enantiomers can exhibit significantly different potencies and selectivities.

The stereoselective synthesis of these analogues can be achieved through several methods, including the use of chiral starting materials, asymmetric synthesis, or chiral resolution of a racemic mixture. Asymmetric reduction of a corresponding ketone precursor or the use of chiral auxiliaries can provide access to enantiomerically enriched amines. Chiral chromatography is also a common method for separating enantiomers on an analytical and preparative scale.

Impact of Derivatization on In Vitro Biological Properties and Selectivity

The derivatization of this compound is expected to have a profound impact on its in vitro biological properties, particularly its binding affinity and functional activity at different nAChR subtypes. Structure-activity relationship studies on analogous compounds have provided a framework for predicting these effects. acs.orgnih.govmiami.edunih.govrti.org

Pyridine Ring Modifications: Studies on similar nicotinic agonists have shown that the nature of the substituent on the pyridine ring can fine-tune selectivity. For example, in a series of epibatidine (B1211577) analogues, the introduction of electron-withdrawing or -donating groups on a pyridyl ring led to compounds with high affinity for α4β2* nAChRs. acs.orgnih.govmiami.edu Both electron-withdrawing (e.g., fluoro) and electron-donating (e.g., methoxy) substituents have been shown to be well-tolerated and can enhance binding affinity. acs.org

Butene Chain Modifications: The length and conformation of the side chain are critical. A shorter or longer chain may not allow for the optimal interaction of the terminal amine with its binding partner in the receptor. The rigidity imparted by the double bond is also likely important for pre-organizing the molecule in an active conformation.

Amine Modifications: As discussed, N-alkylation and N-acylation can drastically alter the pharmacology. While mono-N-alkylation might be tolerated, di-N-alkylation often leads to a loss of agonist activity and can sometimes introduce antagonist properties. N-acylation, by removing the positive charge, generally abolishes activity at nAChRs that rely on a cationic center for binding.

Table 3: Predicted Impact of Derivatization on nAChR Subtype Selectivity (Based on Analogous Compounds)

Derivative ClassPredicted Effect on α4β2 nAChR AffinityPredicted Effect on α7 nAChR AffinityPredicted Selectivity Profile
Pyridine Ring Analogues (varied electronics)High affinity often maintained or enhanced. acs.orgnih.govmiami.eduGenerally weaker affinity compared to α4β2. nih.govrti.orgLikely to maintain or improve selectivity for α4β2 over α7. acs.org
Saturated Butane Chain AnaloguesMay decrease affinity due to increased flexibility.May decrease affinity.Selectivity profile may change due to altered conformation.
N-Alkyl Amine DerivativesPotency and efficacy are highly dependent on the size of the alkyl group. researchgate.netscienceopen.comOften leads to decreased agonist activity.Can be a key determinant of the selectivity profile.
N-Acyl Amine DerivativesSignificant loss of affinity and agonist activity.Significant loss of affinity and agonist activity.Unlikely to be selective agonists.

Advanced Applications in Chemical Biology Research

Use as a Chemical Probe for Biological Pathway Elucidation

The unique structural features of 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine , which include a pyridine (B92270) ring, an ethoxy group, and a butene-amine chain, make it a candidate for development as a chemical probe. The pyridin-3-yl motif is a key structural element in various biologically active molecules and can be instrumental in exploring the molecular architecture of receptor binding sites. For instance, analogs of 1-(pyridin-3-yl)-1,4-diazepane have been utilized to probe the orthosteric binding site of the α4β2 nicotinic acetylcholine (B1216132) receptor. nih.gov Such studies provide insights into ligand-receptor interactions and can help in understanding the functional roles of these receptors in cellular signaling pathways.

The development of chemical probes often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). The systematic modification of the ethoxy group or the butene-amine side chain of This compound could yield a suite of probes with varying affinities and selectivities for their biological targets. These probes can then be employed to map out the intricate networks of biological pathways, identify novel protein-protein interactions, and validate potential drug targets.

Development of Conjugates for Targeted Delivery (in vitro models)

The primary amine group in This compound provides a convenient handle for conjugation to other molecules, a feature that is highly valuable in the development of targeted delivery systems. In the context of in vitro models, this compound can be tethered to larger biomolecules, such as antibodies or peptides, or to nanoparticle scaffolds to direct the delivery of a payload to specific cell types or subcellular compartments.

The ethoxypyridine moiety itself can contribute to the targeting properties of such conjugates. For example, ethoxypyridine derivatives have been investigated in the synthesis of compounds intended for targeted delivery systems. While specific data on conjugates of This compound is not extensively available, the principles of targeted delivery would involve its attachment to a targeting ligand that recognizes a specific cell surface receptor. Upon binding, the conjugate would be internalized, releasing the active component within the cell. This approach is crucial for enhancing the efficacy and reducing the off-target effects of therapeutic agents in experimental settings.

Integration into Complex Molecular Architectures for Functional Studies

The structural versatility of This compound allows for its incorporation into more complex molecular architectures designed for specific functional studies. The pyridin-3-yl group can participate in coordination-driven self-assembly with metal centers to form well-defined two- and three-dimensional structures. rsc.org This approach has been used to create metallamacrocycles and coordination polymers with unique topologies and potential applications in areas such as molecular recognition and catalysis. rsc.org

Concluding Perspectives and Future Research Directions

Remaining Challenges in the Synthesis and Characterization of Pyridinamine Derivatives

The synthesis of pyridinamine derivatives, including structures akin to 4-(5-Ethoxypyridin-3-yl)but-3-en-1-amine, often presents multifaceted challenges that necessitate innovative and refined synthetic strategies.

The characterization of novel pyridinamine derivatives is another area with persistent challenges. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry are indispensable for structural elucidation, the unambiguous assignment of signals can be complex, especially in molecules with multiple chiral centers or complex substitution patterns. stmjournals.inresearchgate.netresearchgate.net X-ray crystallography provides definitive structural information, but obtaining single crystals of sufficient quality can be a significant bottleneck. researchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and to predict molecular geometries and electronic properties, though their accuracy is dependent on the chosen computational level. mdpi.commdpi.com

A summary of common characterization techniques for pyridinamine derivatives is presented in Table 1.

Technique Information Obtained Potential Challenges
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Signal overlap, complex splitting patterns, low sample solubility.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, C=C).Broad peaks, difficulty in distinguishing similar functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Difficulty in ionizing certain compounds, complex fragmentation.
X-ray Crystallography Definitive 3D molecular structure.Growing suitable single crystals can be difficult and time-consuming.
Elemental Analysis Percentage composition of elements.Requires high sample purity.

Potential for Future In Vitro Research Avenues

The structural motifs present in this compound—a pyridine (B92270) ring, an ether linkage, and a primary amine—suggest a multitude of potential in vitro research applications. The pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov

One promising area of investigation is in antimicrobial research . Pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netnih.gov The amine functionality in the target molecule could be crucial for interactions with microbial cell membranes or enzymes. Future in vitro studies could involve screening this compound and its analogues against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs). nih.gov

Another significant avenue is anticancer research . Numerous pyridine-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netresearchgate.net The mechanism of action could involve the inhibition of key enzymes, disruption of DNA replication, or induction of apoptosis. In vitro assays using cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) could elucidate the potential of this compound as an anticancer agent. researchgate.net

Furthermore, the structural similarity of pyridinamine derivatives to endogenous signaling molecules suggests their potential as enzyme inhibitors . For instance, they could be investigated as inhibitors of cholinesterases, which are relevant in the context of Alzheimer's disease, or as inhibitors of kinases, a major target in cancer therapy. nih.gov The development of potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitors has involved complex indole (B1671886) derivatives with ethoxypyridinyl moieties, highlighting the potential of this structural component in modulating inflammatory pathways. researchgate.net

Finally, the field of biomaterials and coordination chemistry offers further research possibilities. The amine and pyridine nitrogen atoms can act as ligands for metal ions, opening up the potential for creating novel metal complexes with interesting catalytic or biological properties. researchgate.net

Broader Academic Implications for Heterocyclic Amine Research

The study of heterocyclic amines like this compound has implications that extend beyond the immediate properties of the molecule itself. This research contributes to several broader academic fields.

In medicinal chemistry , the synthesis and evaluation of new heterocyclic amines are fundamental to the drug discovery process. Each new compound and its biological activity data contribute to a deeper understanding of structure-activity relationships (SAR), guiding the design of future therapeutic agents with improved efficacy and reduced side effects. nih.gov The exploration of novel synthetic methodologies for creating these molecules also expands the toolkit available to medicinal chemists. dntb.gov.uanumberanalytics.com

From a food science and toxicology perspective, research into heterocyclic aromatic amines (HAAs) is of significant interest. HAAs are a class of compounds that can form during the high-temperature cooking of protein-rich foods and some are considered potent mutagens and potential carcinogens. researchgate.netnih.govnih.govnih.govtandfonline.com While this compound is a synthetic compound, understanding its properties and biological interactions can provide insights into the mechanisms of action of other, more complex heterocyclic amines. This knowledge is crucial for assessing the risks associated with dietary exposure to HAAs and for developing strategies to mitigate their formation. nih.govnih.gov

In the realm of materials science , heterocyclic compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. numberanalytics.com The electronic properties of the pyridine ring, tunable through substitution, make these compounds interesting candidates for such applications.

The continuous development of more sustainable and efficient synthetic methods for heterocyclic compounds is also a significant contribution to green chemistry . numberanalytics.commdpi.com This includes the use of greener solvents, catalysts, and energy sources to reduce the environmental impact of chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.